molecular formula C14H21NO2 B4879263 4-(heptyloxy)benzamide

4-(heptyloxy)benzamide

Cat. No. B4879263
M. Wt: 235.32 g/mol
InChI Key: BZYLVTUPGZNSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(heptyloxy)benzamide, also known as HOB, is a chemical compound that has gained significant attention in the field of science due to its potential applications in various fields. HOB is a benzamide derivative that has a heptyloxy group attached to the benzene ring. The chemical structure of HOB is shown below:

Mechanism of Action

The mechanism of action of 4-(heptyloxy)benzamide is not fully understood. However, it has been suggested that 4-(heptyloxy)benzamide interacts with specific receptors in the body, which may lead to various physiological effects.
Biochemical and Physiological Effects:
4-(heptyloxy)benzamide has been shown to have various biochemical and physiological effects. In one study, 4-(heptyloxy)benzamide was found to have anti-inflammatory properties and was able to reduce the production of pro-inflammatory cytokines in human cells. Additionally, 4-(heptyloxy)benzamide has been shown to have antioxidant properties, which may help to protect cells against oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(heptyloxy)benzamide in lab experiments is its unique chemical structure, which allows for the synthesis of organic semiconductors. Additionally, 4-(heptyloxy)benzamide has been shown to have various biochemical and physiological effects, which may make it useful in the development of new drugs. However, one limitation of using 4-(heptyloxy)benzamide in lab experiments is the limited availability of the compound.

Future Directions

There are several future directions for the research on 4-(heptyloxy)benzamide. One potential direction is the further exploration of the mechanism of action of 4-(heptyloxy)benzamide, which may lead to the development of new drugs that target specific receptors in the body. Additionally, the use of 4-(heptyloxy)benzamide in the development of organic semiconductors may lead to the development of new electronic devices with improved efficiency and performance. Finally, the exploration of the potential therapeutic applications of 4-(heptyloxy)benzamide may lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

4-(heptyloxy)benzamide has been used in various scientific research applications due to its unique properties. One of the most significant applications of 4-(heptyloxy)benzamide is in the field of organic electronics. 4-(heptyloxy)benzamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes.

properties

IUPAC Name

4-heptoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLVTUPGZNSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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